Kinase Inhibition Potency: Defining the Scaffold's Intrinsic Activity vs. Substituted [4,3-b] Isomers
While 3-bromo-substituted [4,3-b] isomers like 3-bromoisothiazolo[4,3-b]pyridine are the most well-known for their potent nanomolar activity against cyclin G-associated kinase (GAK) [1], the [3,4-b] regioisomer represented by the title compound demonstrates a distinct activity profile. In a direct comparison of the unsubstituted cores, the isothiazolo[3,4-b]pyridine scaffold itself exhibits measurable, albeit micromolar, binding affinity for the bromodomain protein BRD4 (Kd = 3.3 µM) [2]. This contrasts with the potent GAK inhibition (IC50 values as low as 0.024 µM) observed for the [4,3-b] series, highlighting how the ring fusion pattern is a primary determinant of target selectivity [1]. The bromine atom at the 3-position is critical for further derivatization to optimize this affinity, providing a direct handle for structure-guided optimization of BRD4 or other emerging targets.
| Evidence Dimension | Binding Affinity (BRD4 BD1) |
|---|---|
| Target Compound Data | Kd = 3.3 µM |
| Comparator Or Baseline | Isothiazolo[4,3-b]pyridine derivative (most potent GAK inhibitor) |
| Quantified Difference | Different target selectivity profile; 3.3 µM (BRD4) vs. 0.024 µM (GAK) |
| Conditions | Isothermal titration calorimetry (ITC) for BRD4; Kinase inhibition assay for GAK |
Why This Matters
This data proves that the [3,4-b] scaffold is not a simple replacement for the more common [4,3-b] isomer; it occupies a distinct chemical space with potential applications in epigenetic targeting (BRD4) rather than kinase inhibition.
- [1] Pu, S. Y., et al. (2019). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 27(19), 115037. View Source
- [2] BindingDB. (n.d.). BindingDB Entry BDBM50148603 (CHEMBL3770724). Retrieved from BindingDB. View Source
